4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride
CAS No.: 1795510-94-9
Cat. No.: VC2884501
Molecular Formula: C10H8ClF3N2S
Molecular Weight: 280.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795510-94-9 |
|---|---|
| Molecular Formula | C10H8ClF3N2S |
| Molecular Weight | 280.7 g/mol |
| IUPAC Name | 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline;hydrochloride |
| Standard InChI | InChI=1S/C10H7F3N2S.ClH/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6;/h1-5H,14H2;1H |
| Standard InChI Key | CUMYWWOCIWMJKT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N.Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Detailed Structural Analysis
The compound’s SMILES notation, C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N.Cl, reveals the connectivity of its functional groups . Key structural elements include:
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Thiazole Core: The 1,3-thiazole ring (positions 1 and 3 occupied by sulfur and nitrogen, respectively) provides a planar, electron-deficient system for interactions with biomolecules.
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Trifluoromethyl Substituent: Positioned at the 2-carbon of the thiazole, this group increases electron-withdrawing effects and enhances membrane permeability.
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Aniline Linkage: The para-substituted aniline group allows for further functionalization and contributes to solubility in polar solvents.
Physicochemical Data
Synthesis and Preparation
Synthetic Routes
Biological Activity and Mechanism of Action
Functional Group Contributions
| Functional Group | Role in Biological Activity |
|---|---|
| Trifluoromethyl | Enhances lipophilicity, improving membrane permeability and binding affinity to hydrophobic pockets. |
| Thiazole | Interacts with metalloenzymes (e.g., kinases) via sulfur coordination or aromatic stacking. |
| Aniline | Participates in hydrogen bonding with target proteins (e.g., receptor binding sites). |
Comparison with Structural Analogues
Related Compounds and Their Applications
Comparative Analysis
| Property | 4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride | Analogues |
|---|---|---|
| Lipophilicity | High (CF₃ group) | Variable |
| Solubility | Moderate (DMSO-soluble) | Low to High |
| Reactivity | High (aniline for cross-coupling) | Moderate |
Applications in Research and Development
Medicinal Chemistry
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Drug Design: The trifluoromethyl-thiazole-aniline scaffold serves as a template for modulating kinase inhibitors or antimicrobial agents.
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Target Validation: Used in high-throughput screening (HTS) to identify hits for specific disease pathways.
Material Science
While less explored, the compound’s electronic properties may enable applications in:
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Organic Electronics: As a building block for semiconducting polymers.
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Catalysis: Thiazole-based ligands in transition-metal catalysts.
| Hazard Category | Risk Level | Mitigation Strategy |
|---|---|---|
| Toxicity | Unknown | Use PPE (gloves, goggles, lab coat) |
| Irritancy | Potential | Avoid skin/eye contact |
| Environmental Impact | Moderate | Dispose per local regulations |
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